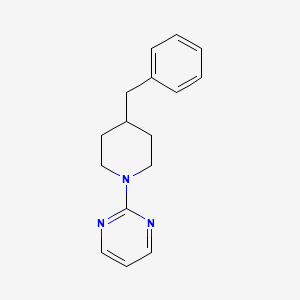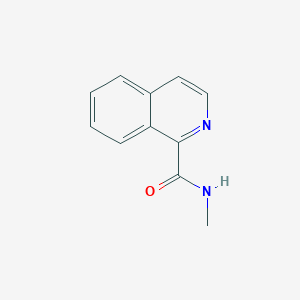![molecular formula C15H20N4O2 B15116570 1-(3-Methoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B15116570.png)
1-(3-Methoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and an oxadiazole ring, which are linked to a piperazine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Oxadiazole Ring to the Piperazine Core: The oxadiazole ring is then linked to the piperazine core through a nucleophilic substitution reaction, often using a suitable alkylating agent.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.
Reduction Products: Amines derived from the reduction of the oxadiazole ring.
Substitution Products: Piperazine derivatives with various substituents attached to the nitrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can be compared with other piperazine derivatives and oxadiazole-containing compounds. Similar compounds include:
1-(3-Methoxyphenyl)piperazine: Lacks the oxadiazole ring, which may result in different biological activities.
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine: Lacks the methoxyphenyl group, which may affect its binding properties and biological effects.
The uniqueness of this compound lies in the combination of the methoxyphenyl group and the oxadiazole ring, which may confer specific biological activities and applications not observed in similar compounds.
Propiedades
Fórmula molecular |
C15H20N4O2 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
3-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H20N4O2/c1-12-16-15(17-21-12)11-18-6-8-19(9-7-18)13-4-3-5-14(10-13)20-2/h3-5,10H,6-9,11H2,1-2H3 |
Clave InChI |
FIOYAOJHGRNGTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15116495.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B15116501.png)

![6-cyclopropyl-N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116528.png)
![4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B15116530.png)
![2-Methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15116543.png)
amino}pyridine-2-carboxamide](/img/structure/B15116554.png)
![N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B15116555.png)
![3-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15116559.png)

![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopropanesulfonyl)piperidine](/img/structure/B15116566.png)
![1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one](/img/structure/B15116571.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15116583.png)
![1-(3-Methoxyphenyl)-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B15116584.png)
